![molecular formula C16H15N3O4S B2629158 1-(4-{[(4-Methyl-2-pyridyl)amino]sulfonyl}phenyl)azolidine-2,5-dione CAS No. 946260-01-1](/img/structure/B2629158.png)
1-(4-{[(4-Methyl-2-pyridyl)amino]sulfonyl}phenyl)azolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of this compound could involve Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . The methods to prepare each reagent are outlined, followed by example applications in SM coupling .Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization . The molecule realizes an extended conformation and forms infinite H-bonded chains through its amide, amine, and pyrimidine groups .Scientific Research Applications
- The pyrrolidine ring is a versatile scaffold widely used by medicinal chemists to design compounds for treating human diseases . Its sp3-hybridization allows efficient exploration of pharmacophore space, and its non-planarity (referred to as “pseudorotation”) enhances three-dimensional coverage.
- Derivatives of 1-(4-methyl-2-pyridyl)pyrrolidine-2,5-dione have shown anti-inflammatory and analgesic properties . These compounds could be potential candidates for managing pain and inflammation.
- Amidrazone-derived pyrrolidine-2,5-dione derivatives have been synthesized and evaluated for their structural and biological properties. Some of these compounds exhibit significant antimicrobial activity .
- The stereogenicity of carbons in the pyrrolidine ring influences the binding mode to enantioselective proteins. Researchers study how different stereoisomers impact drug profiles .
- The pyrrolidine ring contributes to structural diversity in heterocyclic systems. Its nitrogen heterocycle properties make it valuable for modifying physicochemical parameters in drug candidates .
Medicinal Chemistry and Drug Discovery
Anti-Inflammatory and Analgesic Activities
Antimicrobial Activity
Chemical Biology and Target Selectivity
Heterocyclic Chemistry
Chemical Entities of Biological Interest (ChEBI)
Mechanism of Action
properties
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methylpyridin-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-11-8-9-17-14(10-11)18-24(22,23)13-4-2-12(3-5-13)19-15(20)6-7-16(19)21/h2-5,8-10H,6-7H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDVESIUEUWJQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-{[(4-Methyl-2-pyridyl)amino]sulfonyl}phenyl)azolidine-2,5-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.